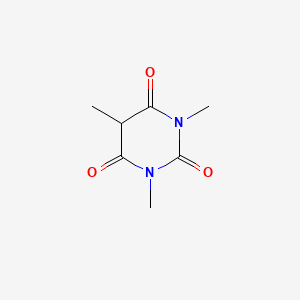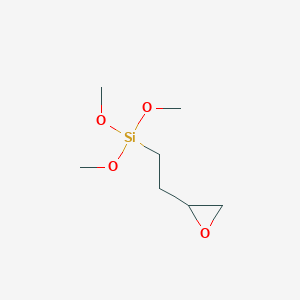
4-(Trimethoxysilyl)butane-1,2-epoxide
Übersicht
Beschreibung
4-(Trimethoxysilyl)butane-1,2-epoxide is an organosilicon compound with the molecular formula C7H16O4Si and a molecular weight of 192.29 g/mol . This compound is characterized by the presence of a trimethoxysilyl group and an epoxide ring, making it a versatile reagent in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Trimethoxysilyl)butane-1,2-epoxide can be synthesized through the reaction of 4-chlorobutan-1,2-epoxide with trimethoxysilane in the presence of a base such as sodium hydride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The reaction is carried out at room temperature and monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure the completion of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trimethoxysilyl)butane-1,2-epoxide undergoes various types of chemical reactions, including:
Ring-opening reactions: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of different products depending on the reaction conditions.
Substitution reactions: The trimethoxysilyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new organosilicon compounds.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide ring.
Basic conditions: Sodium hydroxide or potassium hydroxide can be used to open the epoxide ring under basic conditions.
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the trimethoxysilyl group.
Major Products Formed
Ring-opening products: Depending on the reaction conditions, the ring-opening of the epoxide can lead to the formation of diols or other functionalized compounds.
Substitution products: Substitution reactions with nucleophiles can result in the formation of new organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Trimethoxysilyl)butane-1,2-epoxide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(Trimethoxysilyl)butane-1,2-epoxide involves the reactivity of the epoxide ring and the trimethoxysilyl group. The epoxide ring can undergo nucleophilic attack, leading to ring-opening and the formation of new functional groups . The trimethoxysilyl group can react with nucleophiles, resulting in the formation of new organosilicon compounds . These reactions can be used to modify surfaces, introduce new functional groups, and create new materials with enhanced properties .
Vergleich Mit ähnlichen Verbindungen
4-(Trimethoxysilyl)butane-1,2-epoxide can be compared with other similar compounds, such as:
3-(Trimethoxysilyl)propylamine: This compound contains a trimethoxysilyl group and an amine group, making it useful for the modification of surfaces and the preparation of organosilicon compounds.
3-(Methoxy)propyltrimethoxysilane: This compound contains a trimethoxysilyl group and a methoxy group, which can undergo similar reactions as this compound.
The uniqueness of this compound lies in its combination of an epoxide ring and a trimethoxysilyl group, which provides a versatile platform for various chemical reactions and applications .
Eigenschaften
IUPAC Name |
trimethoxy-[2-(oxiran-2-yl)ethyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4Si/c1-8-12(9-2,10-3)5-4-7-6-11-7/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHGPBWXDPPIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1CO1)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


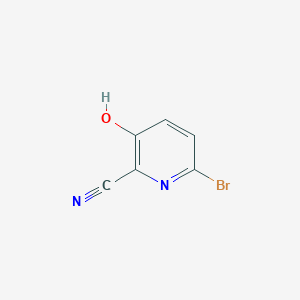
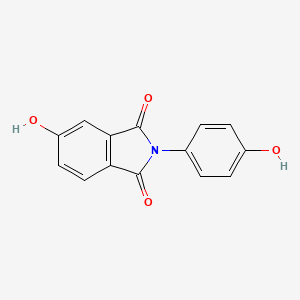
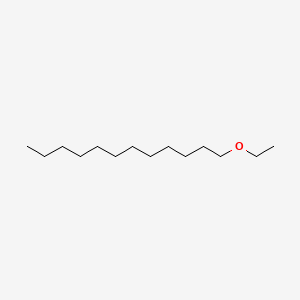
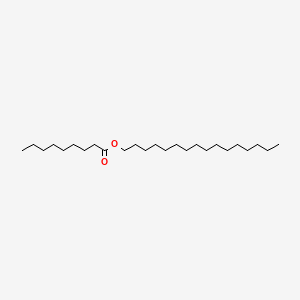
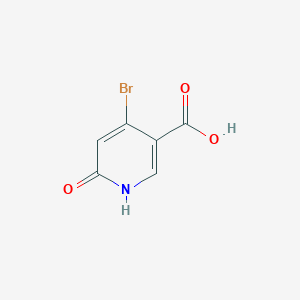
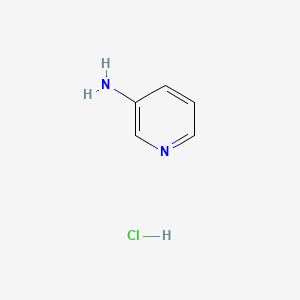
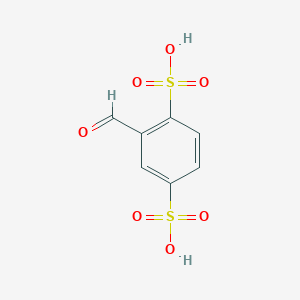
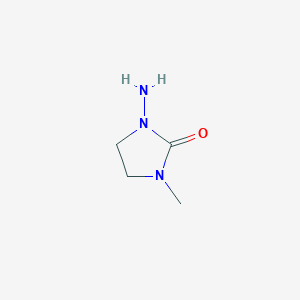
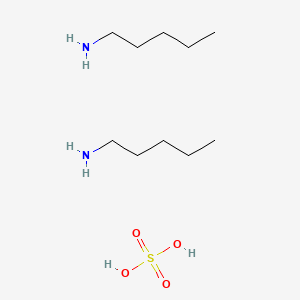
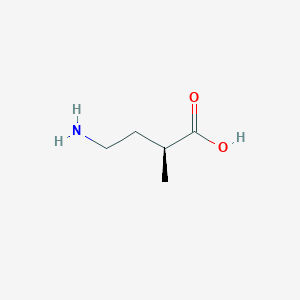
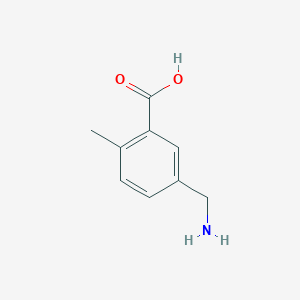
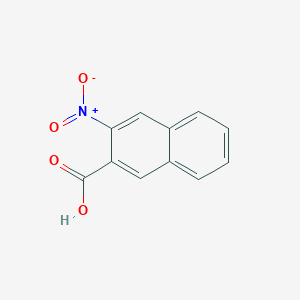
![5-chloro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B3193632.png)
